molecular formula C11H28NO3PSi2 B13810865 Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester

Phosphonic acid, [1-[(1-methylethylidene)amino]ethyl]-, bis(trimethylsilyl) ester

Cat. No.: B13810865
M. Wt: 309.49 g/mol
InChI Key: NJWAOQGFQDOLMX-UHFFFAOYSA-N
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Description

[1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester is a chemical compound with the molecular formula C_11H_28NO_3PSi_2. It is used primarily in research and experimental applications due to its unique chemical properties and reactivity. This compound is characterized by the presence of a phosphonic acid ester group and a trimethylsilyl group, which contribute to its distinct chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester typically involves the reaction of phosphonic acid derivatives with trimethylsilyl reagents. One common method is the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bromotrimethylsilane for substitution reactions, and acidic or basic conditions for hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acid derivatives, while hydrolysis produces phosphonic acid and trimethylsilanol.

Scientific Research Applications

[1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(Isopropylideneamino)ethyl]phosphonic acid bis(trimethylsilyl)ester involves its interaction with molecular targets through its phosphonic acid ester group. This group can form strong bonds with metal ions and other electrophilic species, facilitating various chemical transformations. The trimethylsilyl group enhances the compound’s stability and reactivity by protecting the phosphonic acid moiety during reactions .

Properties

Molecular Formula

C11H28NO3PSi2

Molecular Weight

309.49 g/mol

IUPAC Name

N-[1-bis(trimethylsilyloxy)phosphorylethyl]propan-2-imine

InChI

InChI=1S/C11H28NO3PSi2/c1-10(2)12-11(3)16(13,14-17(4,5)6)15-18(7,8)9/h11H,1-9H3

InChI Key

NJWAOQGFQDOLMX-UHFFFAOYSA-N

Canonical SMILES

CC(N=C(C)C)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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